molecular formula C6H5NO3S B082975 2-Acetylthiazole-4-carboxylic acid CAS No. 13139-47-4

2-Acetylthiazole-4-carboxylic acid

Cat. No.: B082975
CAS No.: 13139-47-4
M. Wt: 171.18 g/mol
InChI Key: SQOJCKCNKKLIFE-UHFFFAOYSA-N
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Description

2-Acetylthiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is widely distributed in various organisms, including eukaryotes, archaebacteria, and eubacteria . Its chemical structure includes a reactive carbonyl group, making it a potential coenzyme .

Scientific Research Applications

2-Acetylthiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It has been proposed that this compound may act as a coenzyme , suggesting that it could interact with various enzymes and proteins within the cell.

Mode of Action

As a potential coenzyme, it could be involved in facilitating biochemical reactions within the cell . The compound’s chemical structure, which contains a reactive carbonyl group, might play a crucial role in these interactions .

Biochemical Pathways

Given its widespread occurrence in various organisms and its potential role as a coenzyme , it is likely that it could be involved in multiple biochemical pathways.

Pharmacokinetics

It has been found in various organisms at levels of from 27 to 1100 nmol/g dry weight , indicating that it can be absorbed and distributed within biological systems.

Result of Action

Given its potential role as a coenzyme , it could be involved in facilitating various biochemical reactions, potentially influencing cellular metabolism and function.

Safety and Hazards

The safety data sheet for 2-Acetylthiazole-4-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Specific hazards include acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

2-Acetylthiazole-4-carboxylic acid has been proposed to be a previously undescribed coenzyme . Its chemical structure contains a reactive carbonyl group , which suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not yet fully known. Given its widespread occurrence in organisms and its proposed role as a coenzyme , it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with acetylating agents under controlled conditions. One common method includes the reaction of 2-aminothiazole with acetic anhydride, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylthiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Aminothiazole-4-carboxylic acid
  • 2-Iminothiazolidine-4-carboxylic acid
  • Thiazole-4-carboxylic acid

Comparison: 2-Acetylthiazole-4-carboxylic acid is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its widespread occurrence in various organisms and potential role as a coenzyme further distinguish it from similar compounds .

Properties

IUPAC Name

2-acetyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJCKCNKKLIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157021
Record name 2-Acetylthiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-47-4
Record name 2-Acetylthiazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylthiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetyl-1,3-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 2-acetylthiazole-4-carboxylic acid?

A: this compound is a key building block of bacillamide, a naturally occurring algicide. [] While its specific mechanism of action as part of bacillamide is not fully elucidated in the provided research, its presence suggests a role in the compound's ability to inhibit algal growth. Further research is needed to understand the precise role of this compound in bacillamide's algicidal activity.

Q2: How is this compound incorporated into the structure of more complex molecules like bacillamide?

A: The synthesis of bacillamide demonstrates the use of this compound as a building block. [] The process involves reacting the mixed anhydride of this compound (formed using pivaloyl chloride) with tryptamine. This suggests that the carboxylic acid group on the thiazole ring is actively involved in forming an amide bond with the tryptamine molecule, leading to the formation of bacillamide.

Q3: Is this compound found in other natural compounds besides bacillamide?

A: Research indicates that this compound is present in the antibiotic YA-56 (Zorbamycin), specifically in both the X and Y variants. [] Its presence, alongside other amino acids and structural components, suggests its involvement in the complex structure of these antibiotics. This finding highlights the broader biological relevance of this compound beyond its role in bacillamide.

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